![molecular formula C7H3ClN2O3 B2665520 2-氯-6-硝基苯并[d]噁唑 CAS No. 39223-94-4](/img/structure/B2665520.png)

2-氯-6-硝基苯并[d]噁唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

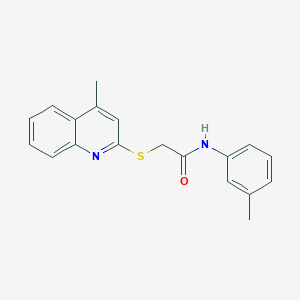

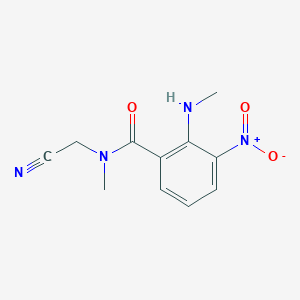

2-Chloro-6-nitrobenzo[d]oxazole is a heterocyclic compound derived from benzoxazole. It is a yellow crystalline powder that has a nitro group and a chlorine atom attached to the benzene ring. Its chemical formula is C7H3ClN2O3 .

Molecular Structure Analysis

The molecular structure of 2-Chloro-6-nitrobenzo[d]oxazole consists of a benzoxazole ring with a chlorine atom and a nitro group attached to it . The molecular weight of this compound is 198.57 .Physical And Chemical Properties Analysis

2-Chloro-6-nitrobenzo[d]oxazole is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is soluble in water .科学研究应用

荧光和比色传感器

一项研究描述了使用衍生自7-硝基苯并-2-氧杂-1,3-二唑(NBD)的化合物,该化合物显示出对水溶液中的Hg^2+离子具有选择性荧光和比色传感。该传感器通过显着的荧光猝灭和吸收和荧光光谱中的显着红移,便于肉眼检测Hg^2+ (Ruan, Maisonneuve, & Xie, 2011)。

微波辅助合成

另一项研究报告了使用微波辐射高效合成新型6-硝基苯并噻唑,重点介绍了2-氯甲基-6-硝基苯并噻唑在通过电子转移反应合成2-烷基-6-硝基苯并噻唑中的作用。该方法展示了快速高效合成硝基苯并噻唑衍生物的潜力 (Njoya, Gellis, Crozet, & Vanelle, 2003)。

抗肿瘤活性

由6-硝基-2-(取代苯基)苯并噻唑合成的6-氨基-2-苯基苯并噻唑衍生物被评估了其抗肿瘤活性。这些化合物对各种恶性人细胞系表现出细胞抑制活性,表明它们作为抗肿瘤剂的潜力 (Racané, Stojković, Tralić-Kulenović, & Karminski-Zamola, 2006)。

有机催化合成

使用芳基碘化物和oxone通过C-H官能化和C-O/S键形成进行苯并恶唑和苯并噻唑的有机催化合成研究,为创建功能化苯并噻唑提供了一条简单有效的途径。该方法为构建具有药用化学和药物发现潜在应用的各种苯并噻唑衍生物提供了一种实用方法 (Alla, Sadhu, & Punniyamurthy, 2014)。

抗菌活性

合成了苯并噻唑衍生的席夫碱的锌配合物并评估了它们的抗菌性能。这些配合物对大肠杆菌、金黄色葡萄球菌和铜绿假单胞菌等致病菌株表现出活性,展示了苯并噻唑衍生物在抗菌应用中的潜力 (Chohan, Scozzafava, & Supuran, 2003)。

安全和危害

2-Chloro-6-nitrobenzo[d]oxazole is classified as a warning under the GHS classification . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

属性

IUPAC Name |

2-chloro-6-nitro-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O3/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDWSRCZYYPRQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B2665437.png)

![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]acetic acid](/img/structure/B2665439.png)

![4-(7-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)benzoic acid](/img/structure/B2665440.png)

![1-(4-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2665443.png)

![4-[(3-Fluorocyclopentyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2665451.png)

![2-[(3-Methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2665454.png)

![3-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2665457.png)